5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group attached to an oxazole ring, and a carbohydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of hydroxymethyl-substituted hydrazides under acidic conditions. The reaction typically involves heating the starting materials in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted oxazoles or hydrazides.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with oxazole rings.
Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carbohydrazide exerts its effects involves its interaction with molecular targets and pathways. The hydroxymethyl group can act as a nucleophile, while the oxazole ring can participate in hydrogen bonding and other interactions. The carbohydrazide group can form coordination bonds with metal ions, potentially influencing biological processes.
Comparison with Similar Compounds
5-Hydroxymethylfurfural (HMF): This compound is structurally similar but lacks the oxazole ring and carbohydrazide group.
4,5-Dihydro-1,2-oxazole-3-carboxylic acid: This compound has a similar oxazole ring but lacks the hydroxymethyl and carbohydrazide groups.
Uniqueness: 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carbohydrazide is unique due to the combination of the hydroxymethyl group, oxazole ring, and carbohydrazide group, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c6-7-5(10)4-1-3(2-9)11-8-4/h3,9H,1-2,6H2,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWBKYAWLFVRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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